molecular formula C15H11BrN2O2 B12275557 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide

2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide

Cat. No.: B12275557
M. Wt: 331.16 g/mol
InChI Key: CUSBIZABKLCCRI-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is a synthetic N-aryl acetamide compound intended for research and development purposes. This chemical features a bromoacetamide group linked to a biaryl ether system, a structural motif present in compounds investigated for various biological activities. Compounds within the N-aryl acetamide and phenoxyacetamide classes have been identified as key scaffolds in medicinal chemistry research. For instance, structurally related phenoxyacetamides have been explored as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a virulence factor in this opportunistic pathogen . Other research into N-aryl acetamides has highlighted their potential as inhibitors of the development of Plasmodium falciparum ring-stage parasites, indicating value in antimalarial research . The reactive bromoacetamide group can serve as an alkylating agent, making this compound a potential building block for the synthesis of more complex molecules or for use in probe development to study protein-ligand interactions. As with all compounds of this nature, researchers should handle it with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide

InChI

InChI=1S/C15H11BrN2O2/c16-9-15(19)18-12-3-7-14(8-4-12)20-13-5-1-11(10-17)2-6-13/h1-8H,9H2,(H,18,19)

InChI Key

CUSBIZABKLCCRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic analysis reveals two main disconnections for preparing the target compound:

This compound → 4-(4-cyanophenoxy)aniline + bromoacetyl bromide
4-(4-cyanophenoxy)aniline → 4-aminophenol + 4-fluorobenzonitrile

This approach allows for a modular synthesis with readily available starting materials.

Synthesis of the 4-(4-cyanophenoxy)aniline Intermediate

Ullmann-Type Coupling Method

The formation of the diaryl ether linkage is commonly achieved through an Ullmann-type coupling reaction between 4-aminophenol and 4-fluorobenzonitrile or 4-bromobenzonitrile.

Reagent Quantity Role
4-Aminophenol 1.0 equiv Nucleophile
4-Fluorobenzonitrile 1.1-1.2 equiv Electrophile
Potassium carbonate 2.0-3.0 equiv Base
Dimethyl sulfoxide (DMSO) - Solvent
Copper(I) iodide 0.1 equiv Catalyst (optional)

Procedure:

  • Combine 4-aminophenol, potassium carbonate, and copper(I) iodide (if used) in DMSO
  • Add 4-fluorobenzonitrile slowly at room temperature
  • Heat the reaction mixture to 100-120°C for 6-12 hours
  • Cool to room temperature, pour into water, and collect the precipitate
  • Purify by recrystallization from ethanol/water

The reaction proceeds through nucleophilic aromatic substitution, facilitated by the electron-withdrawing cyano group on the fluorobenzonitrile component.

Alternative Method Using Protected Aminophenol

When direct coupling proves challenging, a protection-deprotection strategy can be employed:

  • Protect the amino group of 4-aminophenol with an acetyl or Boc group
  • Perform the Ullmann coupling with 4-fluorobenzonitrile
  • Deprotect the amino group under appropriate conditions (acidic for Boc, basic for acetyl)

This approach prevents undesired side reactions involving the amino group during the coupling step.

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

The choice of solvent significantly impacts the yield and purity of the final product as shown in Table 1:

Table 1: Solvent Effects on the Bromoacetylation Reaction

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Dichloromethane 0 to rt 4 75-80 >98
Tetrahydrofuran 0 to rt 4 70-75 >97
Acetone 0 to rt 4 65-70 >95
Ethyl acetate 0 to rt 5 60-65 >95
1,4-Dioxane rt 6 55-60 >95

Dichloromethane typically provides the best results due to its aprotic nature, which prevents undesired side reactions with the acylating agent.

Base Selection

The choice of base can significantly impact reaction efficiency:

Table 2: Effect of Base on Bromoacetylation Reaction

Base Equivalents Yield (%) Observations
Triethylamine 1.2 75-80 Clean reaction, minimal side products
Pyridine 1.2 65-70 Slower reaction rate
N,N-Diisopropylethylamine 1.2 70-75 Less side reactions, higher cost
Potassium carbonate 2.0 50-55 Heterogeneous reaction, longer times
Sodium bicarbonate 2.0 45-50 Milder conditions, lower yields

Triethylamine is typically preferred due to its balance of reactivity and minimized side reactions.

Temperature Control

Temperature control is critical for achieving high yields while minimizing side reactions:

  • Initial addition at 0-5°C prevents exothermic runaway and side reactions
  • Gradual warming to room temperature promotes complete conversion
  • Extended heating (>30°C) may lead to decomposition or side reactions

Purification and Characterization

Purification Methods

Several purification techniques are effective for obtaining high-purity this compound:

Table 3: Comparison of Purification Methods

Method Solvent System Recovery (%) Final Purity (%) Advantages Limitations
Recrystallization Ethanol/Water 65-75 >99 Simple, scalable Material loss
Recrystallization Ethyl acetate/Hexanes 70-80 >99 Higher recovery More solvent required
Column Chromatography DCM/Ethyl acetate 80-85 >99.5 Higher purity Labor intensive, less scalable
Trituration Diethyl ether 60-70 >98 Quick, simple Lower recovery

Recrystallization from ethanol/water or ethyl acetate/hexanes mixtures typically provides the best balance of purity and recovery for large-scale preparations.

Analytical Characterization

Analytical techniques for confirming the identity and purity of this compound include:

  • ¹H NMR Spectroscopy: Key signals include:

    • Bromoacetyl -CH₂- protons at δ 3.9-4.0 ppm (singlet, 2H)
    • NH proton at δ 8.0-8.5 ppm (broad singlet, 1H)
    • Aromatic protons at δ 6.9-7.8 ppm (multiplets, 8H total)
  • ¹³C NMR Spectroscopy: Characteristic signals:

    • Bromoacetyl -CH₂- carbon at δ 29-31 ppm
    • Carbonyl carbon at δ 163-165 ppm
    • Cyano carbon at δ 118-120 ppm
    • Aromatic carbons in the range δ 115-160 ppm
  • Mass Spectrometry:

    • Molecular ion peak [M]⁺ at m/z 331 (with characteristic bromine isotope pattern)
    • Fragment ions at m/z 252 [M-Br]⁺ and m/z 210 [M-BrCH₂CO]⁺
  • HPLC Analysis:

    • Typical conditions: C18 column, acetonitrile/water gradient
    • Retention time and purity assessment

Practical Considerations and Scale-Up

Scale-Up Considerations

For industrial or large-scale synthesis:

  • Temperature Control: Efficient cooling systems are essential during the bromoacetylation step
  • Mixing: Adequate mixing becomes critical for larger volumes to ensure uniform reaction conditions
  • Solvent Recovery: Implementation of solvent recovery systems to reduce environmental impact
  • Crystallization Control: Controlled cooling rates during crystallization to ensure consistent particle size and purity

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the original compound.

    Hydrolysis: The corresponding carboxylic acid and amine.

Scientific Research Applications

Apelin Receptor Agonism

Research indicates that compounds similar to 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide can act as agonists for the apelin receptor. Apelin receptor agonists have shown promise in treating cardiovascular diseases, metabolic disorders, and conditions such as heart failure and diabetes mellitus. The activation of the apelin pathway is believed to enhance cardiac function and promote metabolic homeostasis by improving insulin sensitivity .

HIV Treatment Potential

Certain patents have explored compounds similar to this compound for their efficacy in treating HIV infections. These compounds are designed to inhibit viral replication or enhance immune response against the virus, thereby contributing to therapeutic strategies for managing HIV/AIDS .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has demonstrated that variations in substituents on the phenyl ring significantly affect biological activity. For instance, halogen substitutions can enhance antimicrobial potency due to increased lipophilicity and improved cell membrane penetration .

Cardiovascular Disease Research

A study focusing on apelin receptor agonists highlighted the role of compounds like this compound in cardiovascular health. The findings suggest that these compounds can potentially reduce hypertension and improve cardiac output through various mechanisms, including vasodilation and anti-inflammatory effects .

Antimicrobial Efficacy Testing

In antimicrobial testing, derivatives of N-substituted acetamides have shown varying degrees of effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Future studies could explore how this compound compares against these pathogens, potentially leading to new treatments for resistant infections .

Data Tables

Application Area Potential Impact Key Findings
Cardiovascular DiseasesImproved cardiac functionActivation of apelin pathway enhances heart health .
Antimicrobial ActivityEfficacy against resistant bacteriaStructural modifications increase potency against Gram-positive bacteria .
HIV TreatmentInhibition of viral replicationCompounds show promise in managing HIV/AIDS .

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of microbial or cancer cells by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and cyano (CN) groups enhance electrophilicity at the bromine atom, facilitating nucleophilic substitutions (e.g., with thiols or amines) .
  • Bioactivity Trends: Chlorophenyl and pyridinyl derivatives show notable anticancer activity, while morpholinyl analogues are associated with antimicrobial effects .

Physicochemical and Spectral Data

  • Melting Points : Analogues with EWGs (e.g., CF₃, CN) generally exhibit higher melting points due to increased molecular rigidity. For example, 2-bromo-N-(4-chlorophenyl)acetamide derivatives melt at 190–192°C .
  • Spectroscopic Characterization :
    • ¹³C NMR : Peaks at δ 165–170 ppm (amide carbonyl) and δ 110–130 ppm (aromatic carbons) are consistent across analogues .
    • HRMS : Accurate mass data (e.g., [M+H]+ = 444.0285 for RN4) confirm structural integrity .

Biological Activity

2-Bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN2O2. The compound features a bromine atom, a cyanophenoxy group, and an acetamide moiety, which contribute to its biological properties.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase 4 (PDE4) enzymes. This inhibition results in elevated levels of cyclic adenosine monophosphate (cAMP), leading to various downstream effects including anti-inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain phenylacetamide derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species .

CompoundActivity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
d1AntimicrobialVarious Bacteria10 μg/mL
d2AntimicrobialFungal Species5 μg/mL
d3AntimicrobialGram-negative15 μg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay has been employed to evaluate the cytotoxic effects, showing that certain derivatives possess significant inhibitory effects on cancer cell proliferation .

CompoundCancer Cell LineEC50 (μM)
d6MCF712.5
d7MCF78.0

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several derivatives against Xanthomonas oryzae and found that the introduction of halogen substituents significantly enhanced bactericidal activity. Scanning Electron Microscopy (SEM) analysis revealed that treatment with these compounds led to visible damage to bacterial cell membranes, indicating a mechanism involving disruption of cell integrity .
  • Anticancer Screening : Another investigation into the anticancer properties involved testing various phenylacetamide derivatives on MCF7 cells. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity, suggesting that molecular docking studies could further elucidate binding interactions with target receptors involved in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests effective skin penetration and rapid clearance from biological systems. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential and safety profile.

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